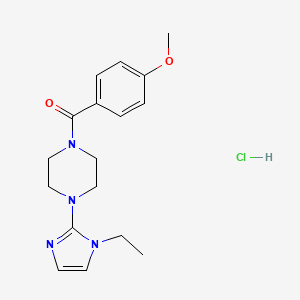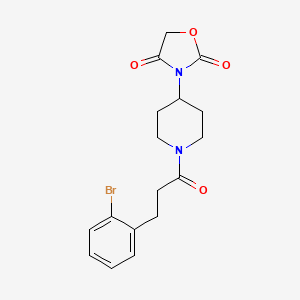
3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione” is a chemical compound with the molecular formula C17H19BrN2O4. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Molecular Structure Analysis
The molecular structure of “3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione” includes a piperidine ring, which is a common structure in many pharmaceuticals . The compound also contains a bromophenyl group and an oxazolidine-2,4-dione group.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione” are not detailed in the available data. The compound has a molecular weight of 395.253.Scientific Research Applications
Synthesis and Biological Applications :
- Oxazolidines and thiazolidines, similar to the compound , have been synthesized from α-amino acid ethyl esters containing either hydroxyl or mercapto groups. This synthesis pathway is significant in the production of various biologically active compounds, including Mannich bases and bicyclic compounds like tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones (Badr, Aly, Fahmy, & Mansour, 1981).
Electrooxidative Methods in Synthesis :
- Novel 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives have been synthesized using electrooxidative methods. This process highlights the potential for creating complex organic molecules, possibly including the target compound, using advanced synthetic techniques (Okimoto et al., 2012).
Antimicrobial Activities :
- Compounds related to the target chemical, specifically 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiazolidine-2,4-diones, have been synthesized and shown to exhibit significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Prakash et al., 2010).
Agricultural Fungicides :
- Famoxadone, a compound related to 3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione, is a new agricultural fungicide effective against various plant pathogens. This indicates potential applications in agriculture for protecting crops against fungal diseases (Sternberg et al., 2001).
Polymer Science :
- The target compound's class has been involved in polymer science, specifically in the synthesis of novel polyureas with applications in various industries. This indicates a potential application in the development of new materials (Mallakpour & Rafiee, 2003).
Improved Glucose Tolerance :
- Oxazolidinediones, including compounds similar to the one , have been found to improve glucose tolerance in animal models without inducing hypoglycemia. This suggests potential therapeutic applications in managing diabetes (Schnur & Morville, 1986).
Anticancer Activity :
- Thiazolidine-2,4-dione derivatives, which are structurally similar to the target compound, have shown promising results in inhibiting the topoisomerase-I enzyme, indicating potential applications in cancer therapy (Kumar & Sharma, 2022).
Carbon Dioxide Utilization :
- The synthesis of oxazolidine-2,4-diones using atmospheric carbon dioxide highlights an eco-friendly approach to producing these compounds, potentially including the target molecule (Zhang et al., 2015).
Enantioselective Synthesis of Alkaloids :
- Research into enantioselective synthesis of alkaloids using related oxazolidine derivatives suggests potential applications in producing bioactive compounds, including pharmaceuticals (Amat et al., 2003).
Future Directions
The future directions for research on “3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione” could include further exploration of its synthesis methods, chemical reactions, mechanism of action, and potential applications in the pharmaceutical industry. More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating the ongoing interest and potential for future research in this field.
properties
IUPAC Name |
3-[1-[3-(2-bromophenyl)propanoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4/c18-14-4-2-1-3-12(14)5-6-15(21)19-9-7-13(8-10-19)20-16(22)11-24-17(20)23/h1-4,13H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQDWBWXRNFCLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)CCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

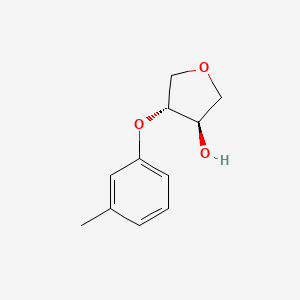
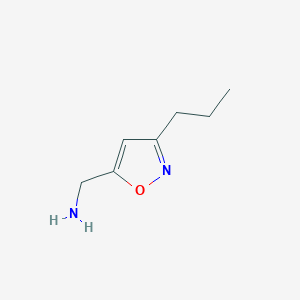
![(S)-Methyl 2-(4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B2662154.png)
![2'-((2-(4-Methoxyphenyl)-2-oxoethyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B2662155.png)
![3-((5-(butylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2662157.png)
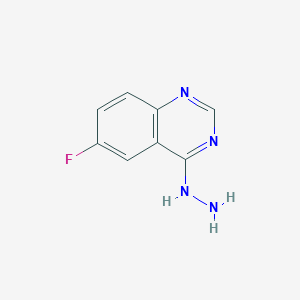
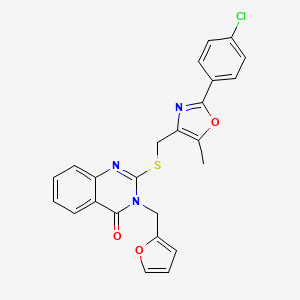
![N-(4-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2662161.png)
![butyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2662164.png)
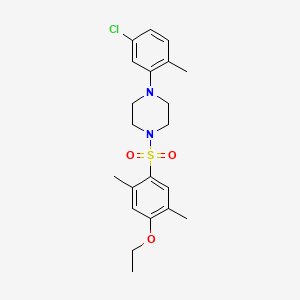
![1-propyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2662167.png)
![N-(2-phenylethyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2662168.png)
![2-(2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2662169.png)
